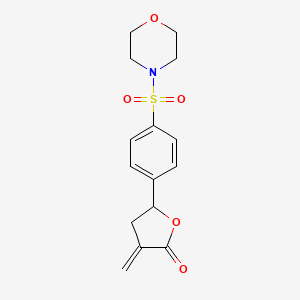
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural features, which include an activated double bond and an imide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of an activated double bond, the compound readily undergoes nucleophilic addition reactions with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other unsaturated compounds.
Polymerization: The activated double bond allows the compound to undergo polymerization and copolymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, thiols, and various catalysts such as triethylamine and p-toluenesulfonic acid. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted succinimides, cyclic adducts, and polymers with imide functionalities .
Applications De Recherche Scientifique
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities, including selective inhibitory activity against enzymes such as cyclooxygenase and kinase . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s antibacterial and antitumor effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylethanoic acid
Uniqueness
Compared to similar compounds, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide is unique due to its heptylbenzene-1-sulfonamide moiety, which enhances its solubility and biological activity. This structural feature allows it to interact more effectively with biological targets, making it a promising candidate for various applications in medicinal chemistry and material science .
Propriétés
| 61633-12-3 | |
Formule moléculaire |
C17H22N2O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrol-1-yl)-N-heptylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-2-3-4-5-6-13-18-24(22,23)15-9-7-14(8-10-15)19-16(20)11-12-17(19)21/h7-12,18H,2-6,13H2,1H3 |
Clé InChI |
OKPWAISQMNWWAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)



![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)




